molecular formula C18H27NO7 B5436971 2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]-N,N-dimethylethanamine;oxalic acid

2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]-N,N-dimethylethanamine;oxalic acid

Cat. No.: B5436971
M. Wt: 369.4 g/mol
InChI Key: KQGOSZKGSQFIIY-IPZCTEOASA-N
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Description

2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]-N,N-dimethylethanamine;oxalic acid is a complex organic compound with a unique structure that combines phenoxy and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]-N,N-dimethylethanamine involves multiple steps. One common method includes the reaction of 2-methoxy-4-[(E)-prop-1-enyl]phenol with ethylene oxide to form the intermediate 2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethanol. This intermediate is then reacted with N,N-dimethylethanolamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific temperature and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]-N,N-dimethylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]-N,N-dimethylethanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[2-methoxyethoxy]ethoxy]acetic acid
  • 2-[4-methoxyphenoxy]acetic acid
  • 2-[2-methoxy-4-(prop-1-enyl)phenoxy]acetic acid

Uniqueness

2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]-N,N-dimethylethanamine is unique due to its specific combination of phenoxy and ethoxy groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]-N,N-dimethylethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3.C2H2O4/c1-5-6-14-7-8-15(16(13-14)18-4)20-12-11-19-10-9-17(2)3;3-1(4)2(5)6/h5-8,13H,9-12H2,1-4H3;(H,3,4)(H,5,6)/b6-5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGOSZKGSQFIIY-IPZCTEOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCOCCN(C)C)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCOCCN(C)C)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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